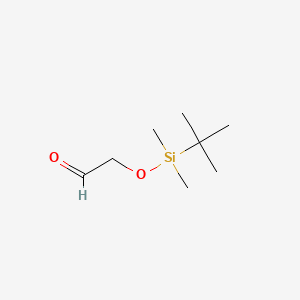

tert-ブチルジメチルシリルオキシアセトアルデヒド

概要

説明

(tert-Butyldimethylsilyloxy)acetaldehyde is a versatile reagent commonly used in synthetic glycobiology. It is known for its ability to act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . The compound has a molecular formula of C8H18O2Si and a molecular weight of 174.31 g/mol .

科学的研究の応用

Synthetic Glycobiology

One of the primary applications of (tert-butyldimethylsilyloxy)acetaldehyde is in synthetic glycobiology. It plays a crucial role as a reagent in the stereocontrolled synthesis of carbohydrates. This compound is particularly noted for its ability to participate in aldol reactions, which are essential for forming carbon-carbon bonds in carbohydrate synthesis.

Case Study: Synthesis of Erythrose

In a notable study, (tert-butyldimethylsilyloxy)acetaldehyde was utilized as both an aldol donor and acceptor to produce erythrose stereoselectively. This process involved using the compound in conjunction with various catalysts to achieve high selectivity and yield in the formation of carbohydrate derivatives .

Organocatalytic Reactions

The compound has been successfully employed in organocatalytic asymmetric assembly reactions, specifically in Michael–Henry reaction sequences. In these reactions, it serves as a donor in anti-Michael reactions and as an acceptor in subsequent Henry reactions.

Case Study: Synthesis of 3,4-Dideoxytalose Derivatives

Research demonstrated that (tert-butyldimethylsilyloxy)acetaldehyde could facilitate the synthesis of 3,4-dideoxytalose derivatives with multiple stereocenters. The use of simple bases like triethylamine allowed for improved yields and enantiomeric excesses, showcasing the compound's utility in creating complex sugar structures from simple precursors .

Asymmetric Synthesis

This compound is also significant in asymmetric synthesis processes. It has been used as an intermediate in the synthesis of various biologically active compounds, including pharmaceuticals.

Case Study: Synthesis of (R)-(+)-1,2-Diaminocyclohexane

In another application, (tert-butyldimethylsilyloxy)acetaldehyde was identified as a key intermediate in the asymmetric synthesis of (R)-(+)-1,2-diaminocyclohexane. This demonstrates its role not only in carbohydrate chemistry but also in broader pharmaceutical applications .

作用機序

Target of Action

It is commonly used in synthetic glycobiology .

Mode of Action

(tert-Butyldimethylsilyloxy)acetaldehyde is a versatile reagent that can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . This dual functionality allows it to participate in various chemical reactions, contributing to the synthesis of complex molecules.

Result of Action

As a chemical reagent, (tert-Butyldimethylsilyloxy)acetaldehyde contributes to the synthesis of various complex molecules. It has been used as an important reagent in the total synthesis of (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A .

生化学分析

Biochemical Properties

(tert-Butyldimethylsilyloxy)acetaldehyde plays a significant role in biochemical reactions, particularly in synthetic glycobiology. It interacts with various enzymes and proteins, facilitating the stereocontrolled production of erythrose . The compound’s ability to act as both an aldol donor and acceptor makes it a valuable reagent in biochemical synthesis. It is involved in the construction of key subunits in complex natural products, demonstrating its importance in biochemical pathways .

Cellular Effects

The effects of (tert-Butyldimethylsilyloxy)acetaldehyde on various types of cells and cellular processes are profound. It influences cell function by participating in cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in synthetic glycobiology suggests that it may impact the synthesis of glycoproteins and other glycoconjugates, thereby affecting cellular communication and metabolism .

Molecular Mechanism

At the molecular level, (tert-Butyldimethylsilyloxy)acetaldehyde exerts its effects through binding interactions with biomolecules. It acts as an aldol donor and acceptor, facilitating the formation of carbon-carbon bonds in biochemical reactions . This mechanism is crucial for the synthesis of complex natural products, where the compound’s reactivity and selectivity are harnessed to achieve the desired stereochemistry .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (tert-Butyldimethylsilyloxy)acetaldehyde change over time. The compound’s stability and degradation are important factors to consider. It is known to be moisture-sensitive and heat-sensitive, requiring storage under inert gas conditions to maintain its stability . Long-term effects on cellular function have been observed in in vitro and in vivo studies, highlighting the importance of proper handling and storage .

Dosage Effects in Animal Models

The effects of (tert-Butyldimethylsilyloxy)acetaldehyde vary with different dosages in animal models. Threshold effects have been observed, with higher doses potentially leading to toxic or adverse effects . It is crucial to determine the optimal dosage to achieve the desired biochemical outcomes without causing harm to the organism .

Metabolic Pathways

(tert-Butyldimethylsilyloxy)acetaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. Its role in the stereocontrolled production of erythrose indicates its involvement in carbohydrate metabolism .

Transport and Distribution

Within cells and tissues, (tert-Butyldimethylsilyloxy)acetaldehyde is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its biochemical activity . Understanding the transport mechanisms is essential for optimizing its use in biochemical applications .

Subcellular Localization

The subcellular localization of (tert-Butyldimethylsilyloxy)acetaldehyde plays a crucial role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects . This localization is important for its role in synthetic glycobiology and the synthesis of complex natural products .

準備方法

(tert-Butyldimethylsilyloxy)acetaldehyde can be synthesized through various methods. One common synthetic route involves the reaction of tert-butyldimethylsilyl chloride with glycolaldehyde dimer in the presence of a base such as sodium hydride . The reaction conditions typically include a temperature range of 0-25°C and an inert atmosphere to prevent oxidation . Industrial production methods may involve similar reaction conditions but on a larger scale with optimized parameters for higher yield and purity.

化学反応の分析

(tert-Butyldimethylsilyloxy)acetaldehyde undergoes several types of chemical reactions, including:

Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

Substitution: The silyl group can be substituted with other functional groups using reagents like vinylmagnesium bromide.

Common reagents and conditions used in these reactions include inert atmospheres, controlled temperatures, and specific solvents to ensure the desired reaction pathway. Major products formed from these reactions include erythrose, alcohols, and carboxylic acids .

類似化合物との比較

(tert-Butyldimethylsilyloxy)acetaldehyde can be compared with other similar compounds such as:

tert-Butyldimethylsilyl chloride: Used as a precursor in the synthesis of (tert-Butyldimethylsilyloxy)acetaldehyde.

tert-Butyldimethylsilanol: Another silyl compound with similar protective group properties.

tert-Butyldimethylsilyl trifluoromethanesulfonate: Used in similar substitution reactions.

The uniqueness of (tert-Butyldimethylsilyloxy)acetaldehyde lies in its dual functionality as both an aldol donor and acceptor, which is not commonly observed in other silyl compounds .

生物活性

(t-Butyldimethylsilyloxy)acetaldehyde, a compound with the CAS number 102191-92-4, is a siloxy derivative of acetaldehyde. It plays a significant role in organic synthesis, particularly in the preparation of complex natural products and various bioactive compounds. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H18O2Si

- Molecular Weight : 174.31 g/mol

- Boiling Point : 165-167 °C

- Density : 0.915 g/mL at 25 °C

Biological Applications

(t-Butyldimethylsilyloxy)acetaldehyde is primarily used as a reagent in synthetic chemistry, particularly in the synthesis of marine natural products and other biologically active compounds. Its applications include:

- Synthesis of Natural Products : It is utilized in the total synthesis of various marine-derived compounds such as (+)-ambruticin and (−)-salinosporamide A, which exhibit significant biological activities including anticancer properties .

- Glycobiology : The compound acts as an aldol donor and acceptor, facilitating stereocontrolled reactions essential for producing sugars and sugar derivatives .

The biological activity of (t-butyldimethylsilyloxy)acetaldehyde can be attributed to its ability to participate in various chemical reactions that lead to the formation of more complex structures with potential biological functions. Key mechanisms include:

- Aldol Reactions : As an aldol donor, it can react with other carbonyl compounds to form β-hydroxy aldehydes or ketones, which are precursors to numerous biologically active molecules.

- Protective Group Chemistry : The silyl group provides stability under certain reaction conditions, allowing for selective transformations that are crucial in multi-step syntheses.

Study 1: Synthesis of Bioactive Compounds

A notable study highlighted the use of (t-butyldimethylsilyloxy)acetaldehyde in synthesizing complex marine natural products. The compound was crucial in forming key intermediates that exhibited potent biological activities against cancer cell lines. The study reported a yield of over 90% for several reactions involving this compound .

Study 2: Anticancer Activity

Research has demonstrated that derivatives synthesized from (t-butyldimethylsilyloxy)acetaldehyde possess significant anticancer properties. For instance, one derivative showed an IC50 value below 10 µM against specific cancer cell lines, indicating strong cytotoxicity .

Data Table: Biological Activity Summary

特性

IUPAC Name |

2-[tert-butyl(dimethyl)silyl]oxyacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2Si/c1-8(2,3)11(4,5)10-7-6-9/h6H,7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBFFOKESLAUSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400520 | |

| Record name | (tert-Butyldimethylsilyloxy)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102191-92-4 | |

| Record name | (tert-Butyldimethylsilyloxy)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(tert-butyldimethylsilyl)oxy]acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes (tert-butyldimethylsilyloxy)acetaldehyde useful in carbohydrate synthesis?

A1: (tert-Butyldimethylsilyloxy)acetaldehyde participates in reactions that allow for the construction of complex sugar molecules from simpler starting materials. Specifically:

- Anti-Michael Reactions: It acts as a donor in highly selective anti-Michael reactions with nitroolefins. This step establishes the initial stereochemistry crucial for carbohydrate synthesis.

- Henry Reactions: It serves as an acceptor in subsequent Henry reactions with various aldehydes. This sequence enables the formation of multiple stereocenters, leading to diverse carbohydrate derivatives.

Q2: Can you give an example of how (tert-butyldimethylsilyloxy)acetaldehyde is used to synthesize specific carbohydrates?

A2: Researchers have used (tert-butyldimethylsilyloxy)acetaldehyde to create pyranose derivatives, six-membered ring sugars, with specific configurations:

- Talo- and Manno-Configurations: By controlling the base used in the Henry reaction step (triethylamine vs. 1,8-diazabicyclo[5.4.0]undec-7-ene), researchers can direct the synthesis towards either 3,4-dideoxytalose or 3,4-dideoxymannose derivatives.

Q3: Besides carbohydrate synthesis, are there other applications for this compound?

A3: Yes, (tert-butyldimethylsilyloxy)acetaldehyde has been utilized in the synthesis of other biologically relevant molecules.

- Iminosugar Derivatives: It has been employed in organocatalytic reactions to synthesize iminosugar derivatives with multiple stereocenters. These compounds are of interest due to their potential therapeutic applications.

- Palau'amine Synthesis: Researchers working towards the synthesis of the complex marine alkaloid palau'amine used (tert-butyldimethylsilyloxy)acetaldehyde in a Morita-Baylis-Hillman reaction as a step towards constructing the molecule's challenging cyclopentane core.

Q4: Is (tert-butyldimethylsilyloxy)acetaldehyde used to make any biologically active molecules directly?

A4: While not directly used to synthesize the final product, it plays a role in synthesizing precursors to biologically active molecules. One example is its use in preparing the trifluoromethyl analog of (4S)-4,5-dihydroxy-2,3-pentanedione [(4S)-DPD]. (4S)-DPD is the metabolic precursor to the bacterial quorum sensing autoinducer AI-2. While the synthesized analog showed weaker activity than natural DPD, it highlights the compound's utility in exploring structure-activity relationships in biological systems.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。